molecular formula C7H11N3O2 B13061388 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13061388
M. Wt: 169.18 g/mol
InChI Key: IIFYOJFSOGKDEF-UHFFFAOYSA-N
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Description

2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a non-proteinogenic α-amino acid derivative featuring a pyrazole ring substituted with a methyl group at the 5-position. Its structure combines the amino acid backbone (α-amino and carboxylic acid groups) with a heterocyclic pyrazole moiety, which may confer unique physicochemical and biological properties. Such derivatives are of interest in medicinal chemistry due to pyrazole's prevalence in bioactive molecules, though specific applications for this compound remain underexplored in the literature.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-amino-3-(5-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-5-2-3-9-10(5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)

InChI Key

IIFYOJFSOGKDEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-methyl-1H-pyrazole with a suitable amino acid derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid with analogous compounds, focusing on structural features, physicochemical properties, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazole-Containing Amino Acid Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents Biological Activity/Applications
This compound 5-methylpyrazole, α-amino acid backbone 199.21 (calculated) Methyl (electron-donating) Not reported; inferred potential bioactivity
(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid hydrochloride 5-(4-nitrophenyl), 1-phenylpyrazole 441.86 Nitro (electron-withdrawing) Antimicrobial (inferred from nitro groups)
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Bromo, 5-methyl, 3-CF3-pyrazole 331.14 Bromo, CF3 (lipophilic) Not reported; likely enhanced metabolic stability
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene instead of pyrazole 185.23 Thiophene (aromatic sulfur) Biocatalytic substrate for ammonia elimination
2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid Isopropylamino, 5-methylpyrazole 225.29 Branched alkyl chain Potential pharmacokinetic modulation

Structural Analysis

  • Pyrazole Substitution : The target compound’s 5-methyl group contrasts with electron-withdrawing (e.g., nitro in ) or bulky substituents (e.g., CF3 in ). Methyl groups enhance lipophilicity and may improve membrane permeability compared to polar nitro or bromo groups.

Physicochemical Properties

  • Solubility: Methyl and CF3 groups (e.g., ) increase lipophilicity, whereas nitro or carboxylic acid groups (e.g., ) enhance polarity. The target compound’s solubility in aqueous media is likely moderate, influenced by its ionizable amino and carboxyl groups.
  • Spectroscopic Data: While direct NMR/IR data for the target compound are unavailable, analogs like (S)-2-amino-3-[5′-(4″-nitrophenyl)pyrazol-3′-yl]propanoic acid show characteristic peaks (e.g., C=O at 1716 cm⁻¹ in IR, aromatic protons at δ 7.14–8.29 in ¹H NMR) , which may differ for methyl-substituted pyrazoles due to reduced electron-withdrawing effects.

Biological Activity

2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, with the CAS number 1343081-47-9, is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H11N3O2
  • Molecular Weight : 169.18 g/mol
  • Structure : The compound features an amino group, a propanoic acid moiety, and a 5-methyl-1H-pyrazolyl substituent, which contributes to its biological properties.

Research indicates that this compound exhibits various biological activities, primarily through:

  • Inhibition of Enzymatic Activity : It has been identified as a potent inhibitor of meprin α, a metalloproteinase involved in several pathological conditions including cancer and vascular diseases .
  • Modulation of Signaling Pathways : The compound may influence cell signaling pathways that regulate proliferation and apoptosis in cancer cells.

Therapeutic Applications

The compound's biological activity suggests potential applications in:

  • Cancer Therapy : Due to its inhibitory effects on meprin α, it may be useful in treating colorectal and hepatocellular cancers where meprin α plays a pro-migratory role .
  • Cardiovascular Diseases : Its role in modulating proteolytic activity may have implications for treating conditions like arteriosclerosis and cardiac remodeling .

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of pyrazole compounds, including this compound, showed significant inhibition of cancer cell lines such as HeLa and HCT116. The IC50 values indicated potent antiproliferative effects .
  • Mechanistic Insights : Further research highlighted the structural modifications of pyrazole derivatives that enhanced selectivity towards specific targets like CDK2 and CDK9, suggesting that similar strategies could optimize the efficacy of this compound in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits meprin α with potential cancer implications
Antiproliferative EffectsSignificant inhibition in cancer cell lines
Cardiovascular ImplicationsModulates proteolytic activity related to vascular diseases

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